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Compound of Interest

Compound Name: 5-Aminohexanoic acid

Cat. No.: B1606480 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Aminohexanoic acid, a molecule of interest in various scientific and pharmaceutical research

fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such

spectra. This document is intended for researchers, scientists, and professionals in drug

development seeking a detailed spectroscopic reference for this compound.

Spectroscopic Data Summary
The spectroscopic data for 5-Aminohexanoic acid is summarized in the following tables,

providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Note: The following ¹H NMR data is predicted based on standard chemical shift values and

data from structurally similar compounds, as direct experimental data for 5-Aminohexanoic
acid was not readily available in the referenced databases.
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Protons
Chemical Shift (ppm)
Range

Multiplicity

H-6 (CH₃) 1.1 - 1.3 Doublet

H-3, H-4 (-CH₂-) 1.4 - 1.7 Multiplet

H-2 (-CH₂-C=O) 2.2 - 2.4 Triplet

H-5 (-CH-) 2.9 - 3.2 Multiplet

-NH₂ 1.5 - 3.0 (broad) Singlet

-COOH 10.0 - 12.0 (broad) Singlet

¹³C NMR (Carbon-13 NMR) Data

Note: The following ¹³C NMR data is based on data for the structurally similar 6-Aminohexanoic

acid from the Biological Magnetic Resonance Bank (BMRB) and predicted values, as direct,

experimentally verified data for 5-Aminohexanoic acid was not explicitly available in a tabular

format in the searched resources.

Carbon Atom Chemical Shift (ppm)

C6 (CH₃) ~22

C3 ~25

C4 ~36

C2 ~34

C5 (CH) ~49

C1 (C=O) ~179

Infrared (IR) Spectroscopy
The following table lists the characteristic infrared absorption bands for 5-Aminohexanoic
acid, based on the functional groups present and data for similar amino acids.
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Wavenumber (cm⁻¹) Vibration Functional Group

3300 - 2500 (broad) O-H Stretch Carboxylic Acid

3400 - 3250 (medium) N-H Stretch Primary Amine

3000 - 2850 (medium) C-H Stretch Alkane

~1710 (strong) C=O Stretch Carboxylic Acid

1650 - 1580 (medium) N-H Bend Primary Amine

1470 - 1450 (medium) C-H Bend Alkane

1320 - 1000 (strong) C-O Stretch Carboxylic Acid

1250 - 1020 (medium) C-N Stretch Aliphatic Amine

950 - 910 (medium) O-H Bend Carboxylic Acid

Mass Spectrometry (MS)
The mass spectrum of 5-Aminohexanoic acid is characterized by a molecular ion peak and

several key fragment ions. The data presented below is from the NIST Mass Spectrometry

Data Center.[1]

m/z Relative Intensity (%) Possible Fragment

131 ~5 [M]⁺ (Molecular Ion)

114 ~10 [M - NH₃]⁺

86 ~30 [M - COOH]⁺

72 ~40 [CH(NH₂)CH₂CH₂]⁺

58 ~100 [CH₃CH=NH₂]⁺ (Base Peak)

45 ~50 [COOH]⁺

41 ~60 [C₃H₅]⁺

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a compound like 5-Aminohexanoic acid and can be adapted

based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 5-Aminohexanoic acid for structural

elucidation.

Materials and Equipment:

5-Aminohexanoic acid sample

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 300-500 MHz)

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminohexanoic acid in 0.5-0.7

mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O

is often used for amino acids, but this will result in the exchange of labile protons (e.g., -NH₂

and -COOH), making them invisible in the ¹H NMR spectrum. To observe these protons, a

solvent like DMSO-d₆ can be used.

Sample Transfer: Transfer the solution to an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe.

Shimming: Shim the magnetic field to achieve a homogeneous field, which is essential for

high-resolution spectra.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 16 or 32 scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a longer

relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-

to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a

Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift

scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of 5-Aminohexanoic acid to identify its functional

groups.

Materials and Equipment:

5-Aminohexanoic acid sample (solid)

Fourier Transform Infrared (FTIR) spectrometer

Attenuated Total Reflectance (ATR) accessory, or KBr press and pellet die

Mortar and pestle

Spatula
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Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 5-Aminohexanoic acid sample

directly onto the ATR crystal.

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Procedure (using KBr pellet):

Sample Preparation: Grind a small amount (1-2 mg) of 5-Aminohexanoic acid with

approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure

(several tons) to form a transparent or translucent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer

and acquire the spectrum.

Mass Spectrometry (MS)
Objective: To obtain a mass spectrum of 5-Aminohexanoic acid to determine its molecular

weight and fragmentation pattern.

Materials and Equipment:

5-Aminohexanoic acid sample
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Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or

Electron Ionization - EI)

Solvent for sample introduction (e.g., methanol, acetonitrile/water mixture for ESI)

Syringe pump or autosampler

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of 5-Aminohexanoic acid (e.g., 1-10 µg/mL)

in a suitable solvent mixture, often with the addition of a small amount of acid (e.g., formic

acid) to promote protonation.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a

syringe pump.

Instrument Parameters: Set the ESI source parameters, including the capillary voltage,

nebulizing gas flow, and drying gas temperature, to achieve a stable ion spray.

Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe

the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the

expected molecular weight of the compound (131.17 g/mol ).

Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass

spectrometry (MS/MS) experiment. Select the precursor ion ([M+H]⁺) in the first mass

analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen) in a collision cell, and analyze the resulting fragment ions in the second mass

analyzer.

Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow of

spectroscopic analysis and the relationship between the different techniques.
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Caption: General workflow for the spectroscopic analysis of 5-Aminohexanoic acid.
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Caption: Integration of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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